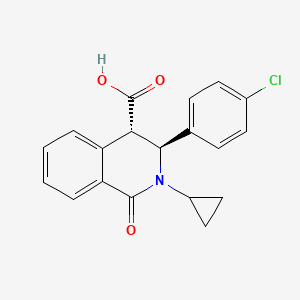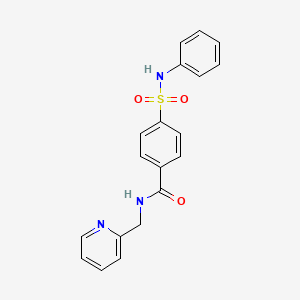
4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide, commonly known as PSB-603, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PSB-603 is a selective antagonist of the sphingosine-1-phosphate receptor subtype 3 (S1P3), which is involved in various physiological processes such as immune cell trafficking, angiogenesis, and vascular tone regulation.
Mechanism of Action
PSB-603's mechanism of action involves its selective antagonism of the 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor, which is involved in various physiological processes. The this compound receptor is expressed on immune cells, endothelial cells, and smooth muscle cells, and its activation leads to the recruitment of immune cells, angiogenesis, and vasoconstriction. PSB-603's antagonism of the this compound receptor leads to the inhibition of these processes, resulting in its therapeutic effects.
Biochemical and physiological effects:
PSB-603's biochemical and physiological effects are primarily mediated through its antagonism of the this compound receptor. PSB-603 has been shown to inhibit the migration and invasion of cancer cells, reduce the production of inflammatory cytokines, and improve endothelial function. PSB-603 has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension and atherosclerosis.
Advantages and Limitations for Lab Experiments
PSB-603's selective antagonism of the 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. PSB-603's small molecular weight and ease of synthesis also make it a convenient compound for lab experiments. However, PSB-603's specificity for the this compound receptor may limit its usefulness in studying other sphingosine-1-phosphate receptors or related pathways.
Future Directions
For research on PSB-603 include further investigation of its therapeutic potential in various diseases, elucidation of its mechanism of action, and development of more selective and potent 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor antagonists. PSB-603's potential as a therapeutic agent for cancer, inflammation, and cardiovascular diseases warrants further study, and its use as a tool for studying the this compound receptor may lead to new insights into the role of this receptor in physiology and disease.
Synthesis Methods
PSB-603 can be synthesized using a multistep process starting from 4-chloro-N-(pyridin-2-ylmethyl)benzamide. The first step involves the reaction of the 4-chloro-N-(pyridin-2-ylmethyl)benzamide with sodium hydride and phenylsulfonyl chloride to form 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide intermediate. The intermediate is then purified and subjected to a final step of recrystallization to obtain the final product, PSB-603.
Scientific Research Applications
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor has been implicated in the pathogenesis of these diseases, and PSB-603's selective antagonism of this receptor makes it a promising candidate for drug development. PSB-603 has been shown to inhibit tumor growth and metastasis in various cancer models, reduce inflammation in animal models of arthritis and colitis, and improve vascular function in animal models of hypertension and atherosclerosis.
properties
IUPAC Name |
4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-17-8-4-5-13-20-17)15-9-11-18(12-10-15)26(24,25)22-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDVTSJULXYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

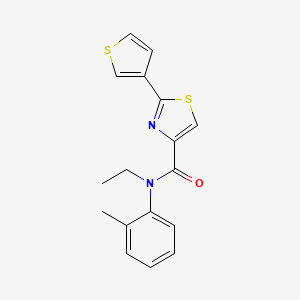

![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
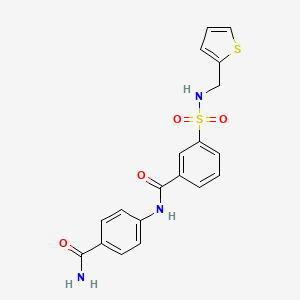
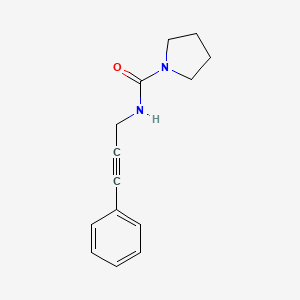
![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
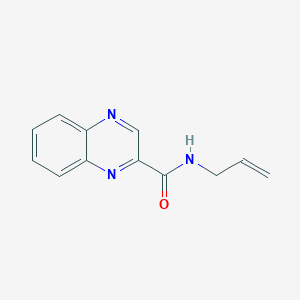
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
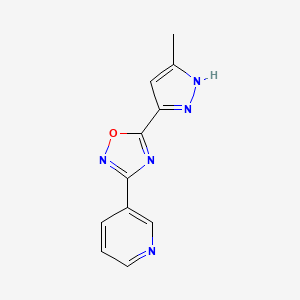

![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
